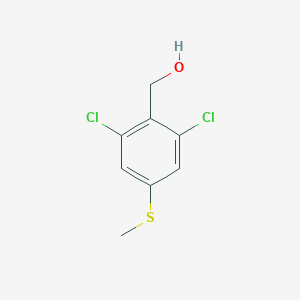

2,6-Dichloro-4-(methylthio)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,6-Dichloro-4-(methylthio)benzyl alcohol” is a chemical compound with the CAS Number: 2145093-87-2 . It has a molecular weight of 223.12 . The IUPAC name for this compound is (2,6-dichloro-4-(methylthio)phenyl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Protection of Alcohols and Carboxylic Acids : 2,6-Dichloro-4-(methylthio)benzyl alcohol has been used in the synthesis of various ethers and esters. For instance, (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate, a derivative of this compound, is effective for transforming alcohols into ethers and can be deprotected by treatment with trifluoroacetic acid in dichloromethane (Kurosu & Li, 2009).

Oxidative Reactions : This compound is utilized in oxidative reactions of benzylic and allylic alcohols, including its use in solar photochemical oxidations with organo-oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, demonstrating its potential in photochemical applications (Walsh, Sneddon, & Moody, 2014).

Photocatalytic Oxidation : In research related to green chemistry, this compound has been involved in studies exploring photocatalytic oxidation processes. It has been observed that this compound can be effectively oxidized into corresponding aldehydes using molecular oxygen and titanium dioxide under visible light irradiation (Higashimoto et al., 2009).

Environmental and Biological Interactions

Biotransformation in Fungal Metabolites : An interesting application of this compound is in the study of its biotransformation under anaerobic conditions, specifically as a major fungal metabolite. Research has explored how it is transformed in environmental conditions, such as in wetland soils, which is significant for understanding its environmental fate (Verhagen, Swarts, Wijnberg, & Field, 1998).

Role in Synthesis of Complex Molecules : It's also used in the synthesis of complex molecules, such as half-sandwich Ruthenium(II) complexes. These complexes, featuring 1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole derivatives, show potential in catalytic oxidation and transfer hydrogenation processes (Saleem et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

(2,6-dichloro-4-methylsulfanylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCINNMSGZFDBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1)Cl)CO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254347 |

Source

|

| Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2145093-87-2 |

Source

|

| Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2145093-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-dichloro-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.